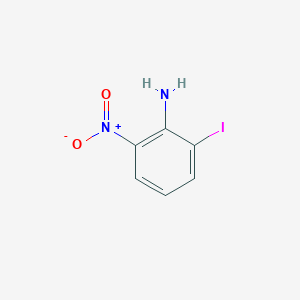

2-Iodo-6-nitroaniline

Übersicht

Beschreibung

2-Iodo-6-nitroaniline is an organic compound with the molecular formula C6H5IN2O2 It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with iodine and nitro groups, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Iodo-6-nitroaniline can be synthesized through a multi-step process involving the nitration of aniline followed by iodination. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction typically occurs in the presence of acetic acid at room temperature, providing high yields and selectivity .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve similar steps but optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance efficiency and yield while minimizing the use of hazardous reagents.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro (-NO₂) group in 2-iodo-6-nitroaniline is reducible to an amine (-NH₂) under controlled conditions.

Key Methods and Outcomes:

Mechanistic Notes :

-

FeCl₂/NaHSO₃ systems operate via single-electron transfer pathways, generating hydroxylamine intermediates before final reduction to the amine .

-

Rhodium-catalyzed reactions utilize formic acid as a hydrogen donor, enabling selective reduction without over-reduction of the iodine substituent .

Coupling Reactions via Iodine Substituent

The iodine atom participates in cross-coupling reactions, forming new carbon-carbon bonds.

Palladium-Catalyzed Couplings:

Critical Observations :

-

Suzuki couplings exhibit high regioselectivity due to the directing effects of the nitro group .

-

Ullmann reactions require elevated temperatures but achieve good functional group tolerance.

Electrophilic Substitution

The electron-withdrawing nitro group directs electrophiles to the meta position relative to itself.

Halogenation Example:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Cl₂ (FeCl₃ catalyst) | C-4 | 2-Iodo-4-chloro-6-nitroaniline | ~65% |

Note :

-

Nitro groups deactivate the ring, necessitating strong electrophiles and catalysts for substitution.

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Iodo-6-nitroaniline serves as an intermediate in the synthesis of various complex organic molecules. Its reactivity allows it to participate in:

- Electrophilic substitution reactions: The nitro group enhances electrophilic character, facilitating further chemical modifications.

- Coupling reactions: The iodine atom can engage in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, leading to diverse substituted benzene derivatives.

Biochemical Studies

In biological research, this compound is utilized as a probe for studying enzyme interactions and metabolic pathways. Its ability to undergo biochemical transformations makes it valuable for:

- Investigating enzyme kinetics.

- Understanding metabolic pathways involving nitroanilines.

Pharmaceutical Research

This compound is explored for its potential in developing therapeutic agents, particularly in cancer treatment. It has been associated with:

- Inhibition of protein kinases like CK2, which are implicated in tumor growth.

- Serving as a precursor for synthesizing anticancer compounds through various chemical transformations.

Industrial Applications

In industry, this compound is employed in the production of:

- Dyes and pigments: The unique properties of this compound allow it to be used as a building block for various colorants.

- Specialty chemicals: Its reactivity makes it suitable for creating diverse chemical products.

Case Studies and Research Insights

-

Anticancer Properties:

Research indicates that derivatives of this compound exhibit potential anticancer activity by targeting specific cellular pathways. For instance, studies have shown that compounds derived from this nitroaniline can inhibit CK2 activity, which is crucial for cancer cell proliferation . -

Biochemical Mechanisms:

The mechanisms through which this compound exerts its biological effects involve its reduction to form reactive intermediates that interact with cellular components. This property is being investigated for its implications in drug development . -

Environmental Impact:

As part of ongoing studies, the environmental toxicity and degradation pathways of nitroanilines are being examined to understand their ecological effects better, especially given their potential persistence and bioaccumulation .

Wirkmechanismus

The mechanism of action of 2-Iodo-6-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

2-Nitroaniline: Similar structure but lacks the iodine atom. It is used in the synthesis of o-phenylenediamine.

4-Nitroaniline: The nitro group is at the para position relative to the amino group. It is used in the production of dyes and pigments.

2-Iodoaniline: Similar structure but lacks the nitro group. .

Uniqueness: 2-Iodo-6-nitroaniline is unique due to the presence of both iodine and nitro groups, which impart distinct reactivity and potential applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research fields.

Biologische Aktivität

2-Iodo-6-nitroaniline is a nitroaromatic compound that has garnered attention for its diverse biological activities. This article examines its biochemical properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer activities.

This compound is characterized by the presence of an iodine atom and a nitro group attached to an aniline structure. The nitro group is known to influence the compound's reactivity and biological interactions significantly.

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, contributing to microbial toxicity and potential anticancer effects. The iodine atom may also facilitate halogen bonding interactions, enhancing the compound's affinity for biological targets such as enzymes and receptors .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the nitro group inducing redox reactions that lead to cell death in microorganisms .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 μM | |

| Escherichia coli | 1.0 μM | |

| Pseudomonas aeruginosa | 0.78 μM |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies suggest that compounds with nitro groups can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. The specific role of the iodine atom in enhancing these effects is still under investigation .

Case Study: Anticancer Effects

A recent study examined the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptotic activity observed at higher concentrations. The study concluded that the compound could serve as a lead compound for developing new anticancer therapies .

Toxicological Profile

While this compound shows promise in therapeutic applications, it is essential to consider its toxicological profile. Nitro compounds are known to exhibit both pharmacological and toxicological properties due to their ability to generate ROS and interact with cellular components. Research has indicated that while some nitro compounds exhibit low toxicity at therapeutic doses, others can cause adverse effects at higher concentrations .

Table 2: Toxicological Data of Nitro Compounds

Eigenschaften

IUPAC Name |

2-iodo-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARDPQJTCVUKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570568 | |

| Record name | 2-Iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100704-34-5 | |

| Record name | 2-Iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.